3-((4-Aminopyridin-2-yl)oxy)propan-1-ol

Description

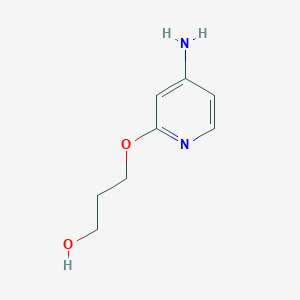

3-((4-Aminopyridin-2-yl)oxy)propan-1-ol is a pyridine derivative characterized by a propan-1-ol backbone linked via an ether bond to a pyridine ring. The pyridine moiety features an amino group (-NH₂) at position 4 and an oxygen atom at position 2, forming the ether bridge (Figure 1).

Propriétés

Formule moléculaire |

C8H12N2O2 |

|---|---|

Poids moléculaire |

168.19 g/mol |

Nom IUPAC |

3-(4-aminopyridin-2-yl)oxypropan-1-ol |

InChI |

InChI=1S/C8H12N2O2/c9-7-2-3-10-8(6-7)12-5-1-4-11/h2-3,6,11H,1,4-5H2,(H2,9,10) |

Clé InChI |

YQJWFVZMKLJLQR-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C=C1N)OCCCO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 4-aminopyridine with an appropriate epoxide, such as glycidol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amino group on the pyridine ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-Aminopyridin-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

3-((4-Aminopyridin-2-yl)oxy)propan-1-ol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Mécanisme D'action

The mechanism of action of 3-((4-Aminopyridin-2-yl)oxy)propan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino group and the oxypropanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets would vary based on the specific context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural similarities with 3-((4-Aminopyridin-2-yl)oxy)propan-1-ol but differ in substituent positions or functional groups:

3-(2-Aminopyridin-3-yl)propan-1-ol

- Structure: Propan-1-ol linked to a pyridine ring at position 3; amino group at position 2.

- Key Differences: The amino group and propanol chain are on adjacent pyridine positions (2 and 3), creating distinct electronic effects compared to the target compound. This may alter solubility and binding interactions .

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Structure : Similar to 2.1.1 but with a fluorine atom at position 5.

- The substitution pattern may influence steric hindrance .

(2-Aminopyridin-4-yl)-methanol

- Structure: Methanol directly attached to position 4 of a 2-aminopyridine ring.

- Key Differences: Shorter alcohol chain (methanol vs. propanol) reduces hydrophobicity. The amino group at position 2 and hydroxyl group at position 4 create a polar scaffold, differing from the target compound’s ether linkage .

3-[(3-Aminopyridin-4-yl)oxy]propan-1-ol

- Structure: Amino group at pyridine position 3; ether linkage at position 4.

- Molecular Data : C₈H₁₂N₂O₂, MW 168.19 g/mol (CAS: 1094423-14-9).

- Key Differences: Inverted substituent positions (amino at 3 vs. 4 in the target compound) may affect electronic distribution and intermolecular interactions .

Functional Group Modifications

3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol

- Structure : Propargyl alcohol (C≡C bond) linked to a pyridine ring with chlorine and dimethoxymethyl groups.

- Key Differences: The propargyl group introduces rigidity, while chlorine and dimethoxymethyl substituents increase steric bulk and alter electronic properties compared to the amino group in the target compound .

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

- Structure : Propargyl alcohol attached to a 5,6-dimethoxypyridine ring.

- The propargyl chain contrasts with the propanol chain in the target compound .

Complex Derivatives

2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol

- Structure : Central propan-2-ol core flanked by phenyl and pyridin-4-yl groups.

- Molecular Data : C₁₉H₁₈N₂O, MW 290.36 g/mol (CAS: 3337-46-0).

- Key Differences: Bulky phenyl and pyridine substituents create a highly conjugated system, diverging from the simpler mono-substituted target compound .

Comparative Analysis Table

| Compound Name | Molecular Formula | Substituents (Pyridine Positions) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₈H₁₂N₂O₂ | -NH₂ (4), -O- (2) | 168.19* | Ether linkage, amino group |

| 3-(2-Aminopyridin-3-yl)propan-1-ol | C₈H₁₂N₂O | -NH₂ (2) | N/A | Adjacent amino and propanol |

| 3-[(3-Aminopyridin-4-yl)oxy]propan-1-ol | C₈H₁₂N₂O₂ | -NH₂ (3), -O- (4) | 168.19 | Inverted substituent positions |

| (2-Aminopyridin-4-yl)-methanol | C₆H₈N₂O | -NH₂ (2), -CH₂OH (4) | N/A | Shorter alcohol chain |

| 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol | C₁₉H₁₈N₂O | Phenyl, pyridin-4-yl | 290.36 | Bulky, conjugated system |

Implications of Structural Differences

- Electronic Effects: Amino groups at different positions (e.g., 2 vs. 4) modulate electron density, affecting reactivity in nucleophilic substitutions or metal coordination .

- Solubility: Propanol chains enhance hydrophilicity compared to propargyl or methoxy-substituted analogs .

- Steric Considerations : Bulky substituents (e.g., phenyl, dimethoxymethyl) may hinder molecular interactions critical in drug-receptor binding .

Q & A

Q. What are the recommended synthetic routes for 3-((4-Aminopyridin-2-yl)oxy)propan-1-ol, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, involving nucleophilic substitution between 4-aminopyridin-2-ol and a propane-1,3-diol derivative. Key steps include:

- Protection of functional groups : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl and amine groups during coupling reactions to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while maintaining temperatures between 60–80°C improves yield .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol ensures high purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze and NMR for characteristic shifts (e.g., pyridine ring protons at δ 7.5–8.5 ppm, hydroxyl group at δ 1.5–2.5 ppm) .

- X-ray crystallography : Use SHELX software for refinement, leveraging high-resolution data to resolve bond lengths and angles. SHELXL’s robust algorithms handle twinning or weak diffraction data .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Exposure control : Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and eye protection to prevent skin/eye contact .

- First aid : For accidental ingestion, rinse mouth with water for 15 minutes and seek medical attention. For spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies between computational docking predictions and experimental binding data be resolved?

- Scoring function calibration : AutoDock Vina’s scoring function may require adjustment for pyridine derivatives. Cross-validate docking results with isothermal titration calorimetry (ITC) to measure binding affinity experimentally .

- Conformational sampling : Increase exhaustiveness settings (e.g., from 8 to 32) in AutoDock Vina to account for flexible side chains in the binding pocket .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

- Dynamic vs. static structure analysis : NMR captures solution-state conformers, while crystallography shows the solid-state structure. Compare both to identify tautomeric or protonation state differences .

- DFT calculations : Use Gaussian or ORCA to model optimized geometries and predict NMR chemical shifts, identifying mismatches with experimental data .

Q. How can the compound’s mechanism of action in enzyme inhibition be elucidated?

- Kinetic studies : Perform Michaelis-Menten assays to determine inhibition constants () and mode (competitive/non-competitive).

- Mutagenesis : Target residues in the enzyme’s active site (e.g., histidine or aspartate) to assess binding dependencies. Cross-reference with molecular docking clusters from AutoDock Vina .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Reference |

|---|---|---|

| X-ray Diffraction | Resolution < 1.0 Å, R-factor < 0.05 | |

| NMR | Integration ratios for –NH and –OH | |

| HPLC | Retention time ±0.2 min, purity >98% |

Q. Table 2: AutoDock Vina Parameters for Binding Studies

| Parameter | Value | Purpose |

|---|---|---|

| Grid Box Size | 25 × 25 × 25 Å | Ensures full ligand flexibility |

| Exhaustiveness | 32 | Enhances conformational sampling |

| Scoring Function | Modified Vina | Adjusted for pyridine affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.